Tagitinin A is a highly purified germacranolide-type sesquiterpene lactone naturally derived from Tithonia diversifolia. Unlike broadly cytotoxic sesquiterpene lactones, Tagitinin A is distinguished by its specific dual agonism of PPARα and PPARγ receptors and its distinct immunomodulatory profile. For procurement and assay design, it offers a more stable chemical scaffold than its highly reactive congener, Tagitinin C, lacking the volatile cross-conjugated dienone system that complicates laboratory handling. This makes Tagitinin A an essential standard for metabolic syndrome modeling, targeted immune cell priming, and reproducible phytochemical profiling where baseline stability and controlled cytotoxicity are critical [1].
Substituting Tagitinin A with crude Tithonia extracts or the more commonly cited Tagitinin C introduces severe reproducibility and viability issues in laboratory workflows. Tagitinin C contains a highly reactive cross-conjugated dienone system, making it acutely sensitive to light, acids, bases, and nucleophiles, which leads to rapid degradation in complex assay media [1]. Furthermore, Tagitinin C acts as a potent proteasome inhibitor with extreme cytotoxicity, often masking subtle metabolic or immunomodulatory effects by triggering rapid cell death. Tagitinin A’s modified structure mitigates this acute toxicity and instability, providing a reliable, long-lasting probe for specific receptor agonism and non-lethal cellular assays [2].
Tagitinin A demonstrates specific binding to the ligand-binding domain of peroxisome proliferator-activated receptor gamma (PPARγ), acting as a dual PPARα/γ agonist. Quantitative assays show Tagitinin A binds PPARγ with an IC50 of 55 μM, a targeted metabolic mechanism not shared by generic cytotoxic sesquiterpene lactones like Tagitinin C, which primarily operate via non-specific proteasome inhibition and NF-κB disruption[1].
| Evidence Dimension | PPARγ Ligand-Binding Affinity (IC50) |
| Target Compound Data | 55 μM (Direct binding and activation) |
| Comparator Or Baseline | Tagitinin C / Generic STLs (Primary action via proteasome inhibition, lacking specific PPAR agonism) |
| Quantified Difference | Tagitinin A provides targeted metabolic receptor activation absent in the cytotoxic baseline of Tagitinin C. |
| Conditions | In vitro PPARγ ligand-binding domain assay. |
Procuring Tagitinin A is critical for researchers developing antihyperglycemic and antihyperlipidemic models where specific PPAR activation is required without the confounding effects of broad cytotoxicity.
In comparative viability assays using acute myeloid leukemia OCI-AML3 cells, Tagitinin A exhibits a significantly higher cytotoxicity threshold than Tagitinin C. Tagitinin A induces cell cycle arrest at concentrations of ≥2.5 μg/mL, whereas Tagitinin C triggers acute apoptosis at concentrations as low as 0.25 μg/mL [1]. This 10-fold reduction in acute toxicity allows Tagitinin A to be utilized in longer-term, non-oncology cellular assays without inducing premature cell death.
| Evidence Dimension | Cytotoxic Threshold (OCI-AML3 cells) |
| Target Compound Data | ≥2.5 μg/mL |
| Comparator Or Baseline | Tagitinin C (≥0.25 μg/mL) |
| Quantified Difference | 10-fold lower acute cytotoxicity for Tagitinin A. |
| Conditions | In vitro cell viability assay on OCI-AML3 cell lines. |
Buyers conducting metabolic or immunomodulatory research must select Tagitinin A to ensure cell viability is maintained during extended compound exposure.
While multiple sesquiterpene lactones (including Tagitinins A, C, and F) successfully decrease LPS-induced IL-6 and IL-8, Tagitinin A possesses an exclusive capacity to induce TNF-α production in completely unstimulated human neutrophils. In head-to-head flow cytometry and ELISA assays, Tagitinin C and F failed to stimulate any baseline cytokine secretion in the absence of inflammatory stimuli, whereas Tagitinin A actively primed the cells [1].
| Evidence Dimension | TNF-α production in unstimulated neutrophils |
| Target Compound Data | Active induction of TNF-α |
| Comparator Or Baseline | Tagitinin C and Tagitinin F (No induction / baseline levels) |
| Quantified Difference | Exclusive baseline immune-priming activity not present in closely related analogs. |
| Conditions | Purified human neutrophils cultivated for 18h without LPS or dexamethasone. |
This distinct baseline priming makes Tagitinin A the exact compound required for researchers modeling early-stage innate immune activation prior to secondary pathogen exposure.
Tagitinin C is characterized by an α-methylene-γ-lactone motif coupled with a highly reactive cross-conjugated dienone system, rendering it extremely sensitive to degradation by light, acids, bases, and nucleophiles. Tagitinin A lacks this cross-conjugated dienone, relying instead on a more stable structural framework. This structural difference significantly reduces its susceptibility to spontaneous Michael additions in complex biological buffers, extending its working half-life in solution [1].
| Evidence Dimension | Solution stability and nucleophile reactivity |
| Target Compound Data | Stable against spontaneous Michael addition in standard buffers |
| Comparator Or Baseline | Tagitinin C (Rapid degradation via nucleophilic attack on the dienone system) |
| Quantified Difference | Substantially extended shelf-life and assay stability in aqueous/nucleophile-rich environments. |
| Conditions | Standard laboratory handling, storage, and in vitro assay media preparation. |
Procurement teams sourcing reference standards for long-term studies must prioritize Tagitinin A to avoid the costly assay failures associated with the rapid degradation of Tagitinin C.
Because Tagitinin A acts as a dual agonist of PPARα and PPARγ (binding the PPARγ ligand domain with an IC50 of 55 μM), it is a highly suitable sesquiterpene lactone for in vitro models of diabetes and dyslipidemia. Its lower acute cytotoxicity compared to Tagitinin C allows for the extended incubation times required to measure metabolic shifts and gene promoter activation (e.g., SULT2A1) in cellular assays[1].
Tagitinin A’s distinct ability to induce TNF-α in unstimulated human neutrophils—a trait absent in its closest analogs—makes it an essential biochemical tool for immunology workflows. It is specifically utilized to model early-stage innate immune priming, allowing researchers to establish baseline activation states before introducing secondary inflammatory stimuli like LPS [2].
In agricultural and botanical quality control, quantifying sesquiterpene lactones requires stable analytical standards. Due to its lack of the highly reactive cross-conjugated dienone system found in Tagitinin C, Tagitinin A offers significantly enhanced stability against nucleophiles and light. This ensures reliable calibration curves and reproducible HPLC/MS quantification during the extraction and profiling of Tithonia diversifolia and related species [3].